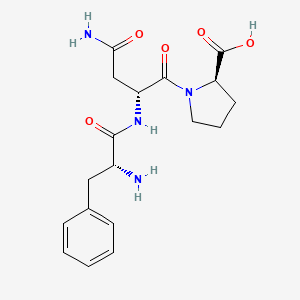![molecular formula C20H24O B12531331 [7-(Benzyloxy)hept-2-EN-1-YL]benzene CAS No. 654068-30-1](/img/structure/B12531331.png)
[7-(Benzyloxy)hept-2-EN-1-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(Benzyloxy)hept-2-EN-1-YL]benzene: is an organic compound characterized by a benzene ring attached to a hept-2-en-1-yl chain, which is further substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)hept-2-EN-1-YL]benzene typically involves the following steps:
Preparation of the Hept-2-en-1-yl Intermediate: This can be achieved through the Wittig reaction, where a suitable aldehyde reacts with a phosphonium ylide to form the hept-2-en-1-yl chain.
Introduction of the Benzyloxy Group: The hept-2-en-1-yl intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form the benzyloxy derivative.
Formation of the Final Compound: The benzyloxyhept-2-en-1-yl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction, typically employing aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [7-(Benzyloxy)hept-2-EN-1-YL]benzene can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the double bond, converting the hept-2-en-1-yl chain to a heptane chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated heptane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [7-(Benzyloxy)hept-2-EN-1-YL]benzene serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine
Drug Development: The structural features of this compound make it a potential candidate for the development of new pharmaceuticals.
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Industry
Material Science: this compound is used in the development of new materials with unique properties.
Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of [7-(Benzyloxy)hept-2-EN-1-YL]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[7-(Methoxy)hept-2-EN-1-YL]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
[7-(Ethoxy)hept-2-EN-1-YL]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Structural Features: The presence of the benzyloxy group in [7-(Benzyloxy)hept-2-EN-1-YL]benzene provides unique electronic and steric properties compared to its analogs.
Reactivity: The compound exhibits distinct reactivity patterns due to the influence of the benzyloxy group on the hept-2-en-1-yl chain and the benzene ring.
Properties
CAS No. |
654068-30-1 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
7-phenylhept-5-enoxymethylbenzene |
InChI |
InChI=1S/C20H24O/c1(2-6-12-19-13-7-4-8-14-19)3-11-17-21-18-20-15-9-5-10-16-20/h2,4-10,13-16H,1,3,11-12,17-18H2 |
InChI Key |
RIMQIIUJKDSNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
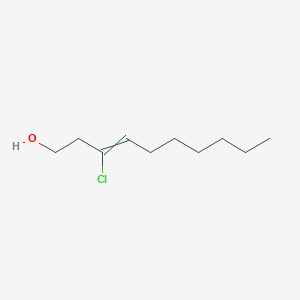

![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)
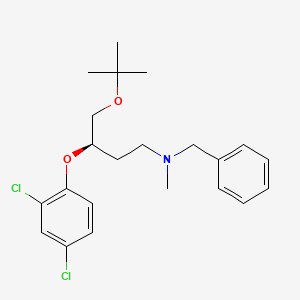
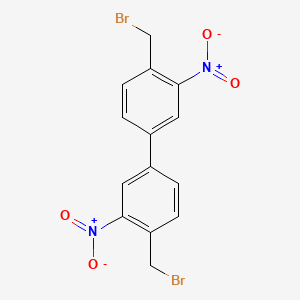
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
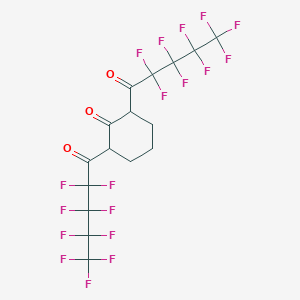
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
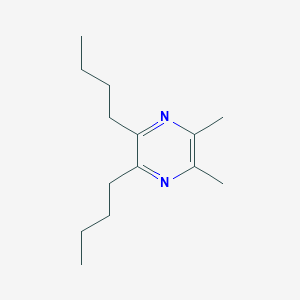
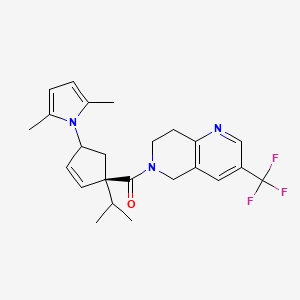
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
